molecular formula C8H12BrN B1339955 1-Ethyl-4-methylpyridinium bromide CAS No. 32353-49-4

1-Ethyl-4-methylpyridinium bromide

Cat. No.: B1339955
CAS No.: 32353-49-4
M. Wt: 202.09 g/mol
InChI Key: YZBRZOWPIBQUEJ-UHFFFAOYSA-M
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Description

1-Ethyl-4-methylpyridinium bromide is a quaternary ammonium salt with the molecular formula C8H12N.Br. It is a pyridinium derivative, characterized by the presence of an ethyl group at the nitrogen atom and a methyl group at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

1-Ethyl-4-methylpyridinium bromide can be synthesized through the alkylation of 4-methylpyridine with ethyl bromide. The reaction typically occurs in the absence of a solvent at elevated temperatures, around 180°C, for several hours . The general reaction scheme is as follows:

4-Methylpyridine+Ethyl Bromide1-Ethyl-4-methylpyridinium Bromide\text{4-Methylpyridine} + \text{Ethyl Bromide} \rightarrow \text{this compound} 4-Methylpyridine+Ethyl Bromide→1-Ethyl-4-methylpyridinium Bromide

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-methylpyridinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The pyridinium ring can undergo redox reactions under appropriate conditions.

    Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and other applications.

Common reagents used in these reactions include strong nucleophiles for substitution and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-methylpyridinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methylpyridinium bromide varies depending on its application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to cell death. As a phase transfer catalyst, it facilitates the transfer of reactants between different phases, enhancing reaction rates.

Comparison with Similar Compounds

1-Ethyl-4-methylpyridinium bromide can be compared with other pyridinium salts, such as:

  • 1-Methyl-4-ethylpyridinium bromide
  • 1-Butyl-4-methylpyridinium bromide
  • 1-Ethyl-3-methylimidazolium bromide

These compounds share similar structures but differ in the alkyl groups attached to the nitrogen atom or the ring. The unique combination of ethyl and methyl groups in this compound imparts specific properties, such as solubility and reactivity, making it suitable for particular applications .

Properties

IUPAC Name

1-ethyl-4-methylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.BrH/c1-3-9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBRZOWPIBQUEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559315
Record name 1-Ethyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32353-49-4
Record name 1-Ethyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-4-methylpyridinium Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of alkylation reactions involving 4-picolinium salts like 1-Ethyl-4-methylpyridinium bromide?

A1: Alkylation reactions are crucial for modifying the chemical structure and properties of organic compounds. In the case of 4-picolinium salts, alkylation under phase transfer conditions, as highlighted in the research [], offers a potentially efficient and selective method to introduce various alkyl groups onto the pyridine ring. This modification can significantly impact the compound's reactivity, solubility, and potential applications.

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